molecular formula C16H12N4O3S B7836978 Baz1A-IN-1

Baz1A-IN-1

Cat. No.: B7836978
M. Wt: 340.4 g/mol
InChI Key: UJRJAZDAWUSWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAZ1A-IN-1 involves a multi-step process that includes the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers and are not publicly disclosed in full detail .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

BAZ1A-IN-1 primarily undergoes reactions typical of organic compounds containing functional groups such as amides, nitro groups, and heterocycles. These reactions include:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

BAZ1A-IN-1 has a wide range of applications in scientific research, particularly in the fields of:

    Chemistry: Used as a tool compound to study the inhibition of BAZ1A and its effects on chromatin remodeling.

    Biology: Employed in studies to understand the role of BAZ1A in cellular processes such as DNA repair and transcription regulation.

    Medicine: Investigated for its potential therapeutic effects against cancers that exhibit high levels of BAZ1A expression.

    Industry: Utilized in the development of new drugs targeting epigenetic regulators

Mechanism of Action

BAZ1A-IN-1 exerts its effects by inhibiting the bromodomain adjacent to zinc finger domain 1A (BAZ1A) protein. This inhibition disrupts the function of BAZ1A in chromatin remodeling, thereby affecting DNA accessibility and transcription regulation. The molecular targets and pathways involved include the ATP-dependent chromatin assembly factor (ACF) and the imitation switch (ISWI) family of chromatin remodeling complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BAZ1A-IN-1

This compound is unique in its high specificity and potency as an inhibitor of the BAZ1A bromodomain. Its ability to selectively target cancer cell lines with high BAZ1A expression makes it a valuable tool in cancer research and potential therapeutic development .

Properties

IUPAC Name

1-(3-nitrophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c21-15(17-12-7-4-8-13(9-12)20(22)23)19-16-18-14(10-24-16)11-5-2-1-3-6-11/h1-10H,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRJAZDAWUSWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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